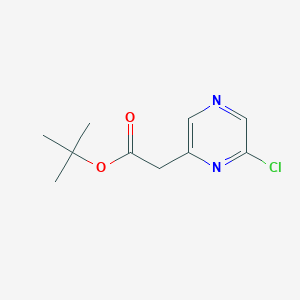
tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
説明
Tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H12ClN3O2. The compound features a tert-butyl group attached to a chloropyrazine moiety, which is known for its diverse pharmacological properties. The presence of the chloropyrazine ring is crucial for its biological activity, as it can interact with various biological targets.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazine ring followed by esterification to yield the final product. Specific methodologies may vary, but common techniques include:
- Refluxing in organic solvents.
- Column chromatography for purification.
Anticancer Activity
Research indicates that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.
A notable study demonstrated that an intermediate compound with structural similarities had an IC50 value of approximately 0.001 µM against MCF7 cells, indicating potent cytotoxicity . The mechanism of action often involves the induction of apoptosis, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations upon treatment.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Intermediate 9 | MCF7 | 0.001 | Apoptosis induction |
| Final Compound 10 | MDA-MB-231 | 0.1 | Cytotoxicity |
Antiviral Activity
There is also emerging evidence suggesting that pyrazine derivatives can act as antiviral agents. Compounds structurally related to this compound have been shown to inhibit viral proteases effectively. For example, a series of pyrazine compounds demonstrated allosteric inhibition against Zika virus protease with IC50 values as low as 0.71 µM . This suggests potential applications in antiviral drug development.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism and viral replication.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer activity.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties, which could contribute to their overall therapeutic profiles .
Case Studies
- Breast Cancer Study : A study evaluated the effects of a pyrazine derivative on MCF7 cells, revealing significant reductions in cell viability at low concentrations (IC50 = 0.001 µM). The study utilized MTT and SRB assays to quantify cell proliferation and apoptosis rates .
- Antiviral Evaluation : Another investigation focused on the antiviral properties of related pyrazine compounds against Zika virus protease, highlighting their potential as therapeutic agents in viral infections .
特性
IUPAC Name |
tert-butyl 2-(6-chloropyrazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-7-5-12-6-8(11)13-7/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNNJVDAKWPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















